molecular formula C13H11ClN2OS B2451653 N-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide CAS No. 2305532-00-5

N-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide

Cat. No.: B2451653
CAS No.: 2305532-00-5
M. Wt: 278.75
InChI Key: SSJJCYHETRTJTN-UHFFFAOYSA-N
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Description

N-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide typically involves the reaction of 2-chlorobenzylamine with thioamide under specific conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 60-80°C. The final step involves the addition of acryloyl chloride to introduce the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-5-methyl-2-furamide
  • 2,4-Disubstituted thiazoles
  • Indole derivatives

Uniqueness

N-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide stands out due to its unique combination of a thiazole ring and acryloyl group, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c1-2-12(17)16-13-15-8-10(18-13)7-9-5-3-4-6-11(9)14/h2-6,8H,1,7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJJCYHETRTJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=NC=C(S1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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